

Synthesis of 1-Methoxy-3-phenylurea: A Laboratory-Scale Protocol

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Compound of Interest

Compound Name: 1-Methoxy-3-phenylurea

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Abstract

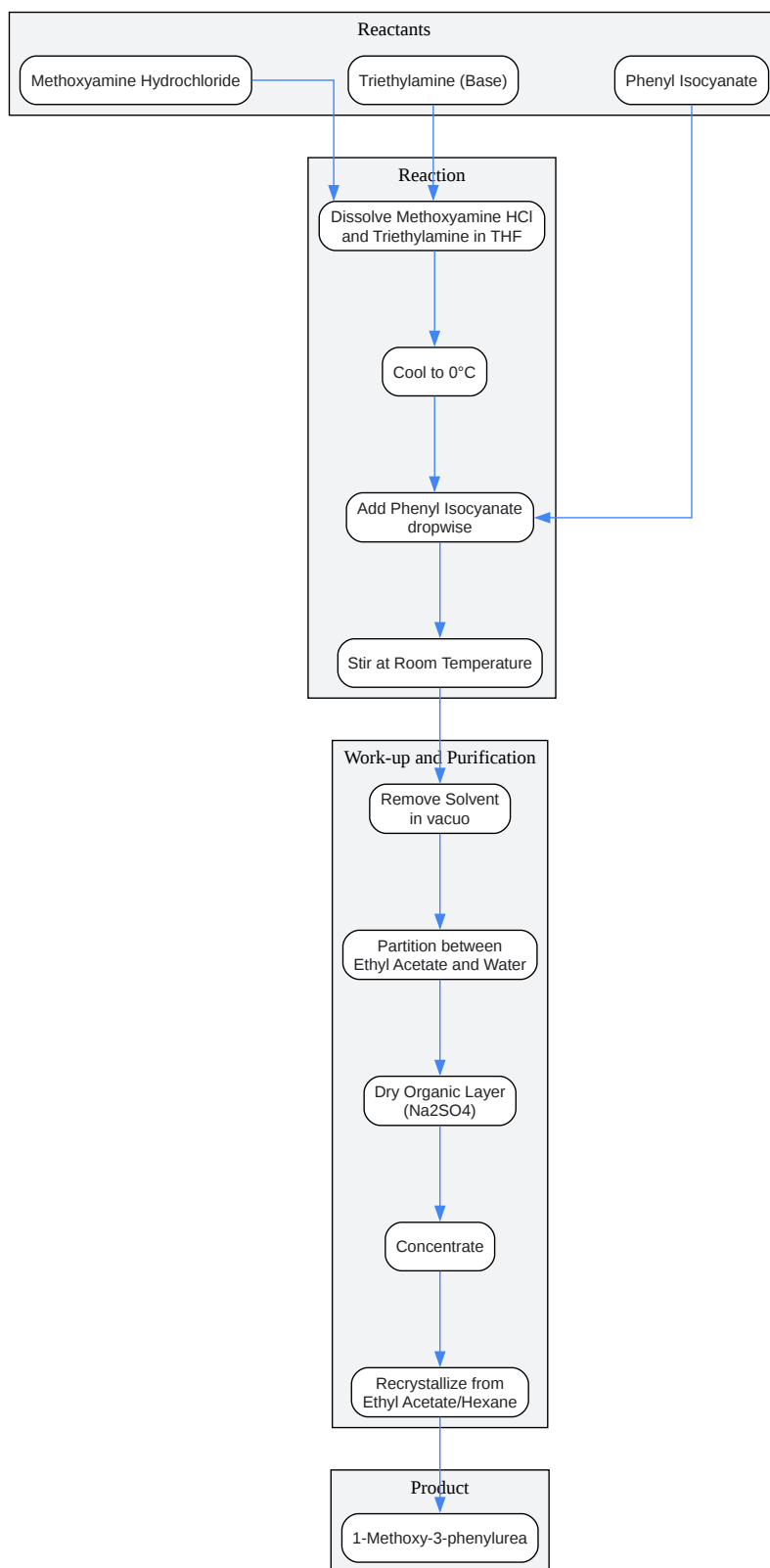
This document provides a detailed protocol for the laboratory-scale synthesis of **1-methoxy-3-phenylurea**, a molecule of interest in pharmaceutical and agrochemical research. The synthesis is based on the nucleophilic addition of methoxyamine to phenyl isocyanate. This application note includes a comprehensive experimental procedure, characterization data, and a graphical representation of the synthesis workflow.

Introduction

Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. **1-Methoxy-3-phenylurea**, in particular, shares structural similarities with bioactive molecules, making its synthesis and characterization valuable for research and development. The protocol herein describes a straightforward and efficient one-step synthesis suitable for a standard laboratory setting.

Reaction Scheme

The synthesis of **1-methoxy-3-phenylurea** is achieved through the reaction of phenyl isocyanate with methoxyamine. The lone pair of electrons on the nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.



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Caption: Synthesis workflow for **1-methoxy-3-phenylurea**.

Experimental Protocol

Materials:

- Phenyl Isocyanate (98%)
- Methoxyamine hydrochloride (98%)
- Triethylamine ($\geq 99\%$)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (ACS grade)
- Hexane (ACS grade)
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer with cooling bath
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methoxyamine hydrochloride (1.0 g, 12.0 mmol) and triethylamine (1.7 mL, 12.0 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
- Cool the resulting suspension to 0°C in an ice bath.
- To the cooled suspension, add phenyl isocyanate (1.3 mL, 12.0 mmol) dropwise over a period of 10 minutes, ensuring the temperature remains below 5°C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
- Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- Partition the residue between ethyl acetate (50 mL) and water (50 mL).
- Separate the organic layer, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the organic solution in vacuo.
- Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield **1-methoxy-3-phenylurea** as a white solid.

Characterization Data

Parameter	Value
Appearance	White crystalline solid
Melting Point	134-136 °C
Yield	85-90%
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol

¹H NMR (400 MHz, DMSO-d₆) δ:

- 9.45 (s, 1H, -NH)
- 8.68 (s, 1H, -NH)
- 7.42 (d, J = 7.8 Hz, 2H, Ar-H)
- 7.23 (t, J = 7.8 Hz, 2H, Ar-H)

- 6.91 (t, $J = 7.3$ Hz, 1H, Ar-H)
- 3.69 (s, 3H, -OCH₃)

¹³C NMR (101 MHz, DMSO-d₆) δ :

- 156.9 (C=O)
- 140.1 (Ar-C)
- 128.8 (Ar-CH)
- 121.4 (Ar-CH)
- 118.0 (Ar-CH)
- 63.1 (-OCH₃)

Safety Precautions

- Phenyl isocyanate is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Triethylamine is flammable and corrosive. Handle with care.
- Anhydrous THF can form peroxides. Use from a freshly opened bottle or test for peroxides before use.

This protocol provides a reliable method for the synthesis of **1-methoxy-3-phenylurea**, which can be a valuable building block for further research in drug discovery and materials science.

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